6-Chloro-1,2-dihydro-2,2,4-trimethylquinoline
Overview
Description
6-Chloro-1,2-dihydro-2,2,4-trimethylquinoline is an organic compound with the molecular formula C12H14ClN. It is a derivative of quinoline, a heterocyclic aromatic organic compound. This compound is notable for its unique chemical structure, which includes a chlorine atom and three methyl groups attached to the quinoline ring. It is used in various scientific research and industrial applications due to its distinctive properties.
Mechanism of Action
Mode of Action
It has been suggested that the compound may undergo a silver-catalyzed dimerization reaction . This process involves the formation of a C-N bond under mild conditions, which is a rare occurrence in silver-catalyzed reactions .
Biochemical Pathways
It’s known that the compound can neutralize acids in exothermic reactions to form salts plus water . This suggests that it may interact with acidic biochemical pathways.
Result of Action
It’s known that the compound can neutralize acids in exothermic reactions to form salts plus water . This suggests that it may have a role in pH regulation.
Action Environment
It’s known that the compound may be sensitive to prolonged exposure to air and light . This suggests that environmental factors such as light and air exposure could potentially affect its stability and efficacy.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Chloro-1,2-dihydro-2,2,4-trimethylquinoline typically involves the chlorination of 1,2-dihydro-2,2,4-trimethylquinoline. This reaction is carried out under controlled conditions to ensure the selective introduction of the chlorine atom at the desired position on the quinoline ring. The reaction conditions often include the use of chlorinating agents such as thionyl chloride or phosphorus pentachloride, and the reaction is conducted in an inert solvent like dichloromethane or chloroform .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale chlorination processes using similar reagents and conditions as in laboratory synthesis. The process is optimized for efficiency and yield, with careful control of reaction parameters such as temperature, pressure, and reaction time to ensure consistent product quality .
Chemical Reactions Analysis
Types of Reactions
6-Chloro-1,2-dihydro-2,2,4-trimethylquinoline undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation Reactions: The compound can be oxidized to form quinoline derivatives with different oxidation states.
Reduction Reactions: Reduction of the compound can lead to the formation of dihydroquinoline derivatives.
Common Reagents and Conditions
Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO) are commonly used.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide in acidic or basic media.
Major Products
The major products formed from these reactions include various substituted quinoline derivatives, oxidized quinoline compounds, and reduced dihydroquinoline derivatives .
Scientific Research Applications
6-Chloro-1,2-dihydro-2,2,4-trimethylquinoline is used in a wide range of scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its effects on biological systems.
Industry: It is used as an intermediate in the production of dyes, pigments, and other industrial chemicals.
Comparison with Similar Compounds
Similar Compounds
1,2-Dihydro-2,2,4-trimethylquinoline: Lacks the chlorine atom, making it less reactive in certain substitution reactions.
6-Ethoxy-1,2-dihydro-2,2,4-trimethylquinoline: Contains an ethoxy group instead of a chlorine atom, leading to different chemical and biological properties.
6-Bromo-1,2-dihydro-2,2,4-trimethylquinoline: Similar structure with a bromine atom, which can influence its reactivity and applications.
Uniqueness
6-Chloro-1,2-dihydro-2,2,4-trimethylquinoline is unique due to the presence of the chlorine atom, which enhances its reactivity in substitution reactions and its potential biological activities. This makes it a valuable compound for various research and industrial applications .
Properties
IUPAC Name |
6-chloro-2,2,4-trimethyl-1H-quinoline | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14ClN/c1-8-7-12(2,3)14-11-5-4-9(13)6-10(8)11/h4-7,14H,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XQGISKQNLSPHNQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(NC2=C1C=C(C=C2)Cl)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14ClN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40218581 | |
Record name | 6-Chloro-1,2-dihydro-2,2,4-trimethylquinoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40218581 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
207.70 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
6848-16-4 | |
Record name | 6-Chloro-1,2-dihydro-2,2,4-trimethylquinoline | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=6848-16-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 6-Chloro-1,2-dihydro-2,2,4-trimethylquinoline | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006848164 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 6-Chloro-1,2-dihydro-2,2,4-trimethylquinoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40218581 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 6-chloro-1,2-dihydro-2,2,4-trimethylquinoline | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.027.215 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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